(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
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Overview
Description
(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic compound with a unique structure This compound is characterized by its intricate arrangement of functional groups, including a cyclohexylidene ring, a methylbutyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexylidene intermediate, followed by the introduction of the methylbutyl group through a series of substitution reactions. The final step involves the coupling of the hexanoic acid backbone with the intermediate, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Uniqueness
(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to its specific arrangement of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,25H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLJYLZSXQBRR-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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